4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Alcohols formed from the reduction of the methoxy group.
Scientific Research Applications
4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of selective Class IIa histone deacetylase inhibitors, which are potential therapies for Huntington’s disease.
Agrochemicals: The compound’s unique properties make it a valuable intermediate in the synthesis of various agrochemicals.
Materials Science: Its incorporation into materials can enhance properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This leads to changes in gene expression and has therapeutic potential in treating diseases like Huntington’s disease .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-methoxybenzotrifluoride
- 4-Bromo-3-(trifluoromethyl)anisole
Comparison: 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKXKNBDARSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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